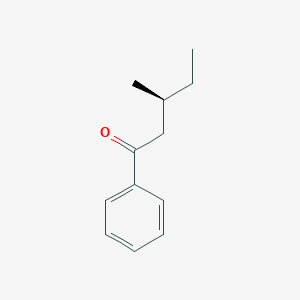![molecular formula C27H49Cl2N B14717750 N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride CAS No. 13316-69-3](/img/structure/B14717750.png)
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride typically involves the quaternization of N,N-dimethyloctadecylamine with 4-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as toluene or acetonitrile, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using large-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- 4-Chloro-N-methylaniline
- 4-Chlorobenzyl chloride
Uniqueness
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is unique due to its long alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring surface tension reduction compared to similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
13316-69-3 |
|---|---|
Fórmula molecular |
C27H49Cl2N |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H49ClN.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29(2,3)25-26-20-22-27(28)23-21-26;/h20-23H,4-19,24-25H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WJPCQQKUAPIKMX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
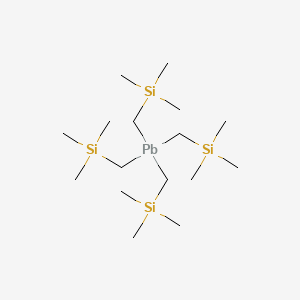
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
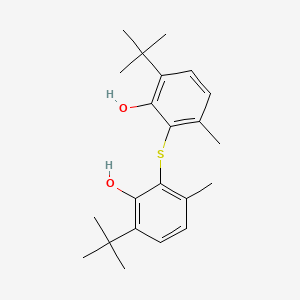

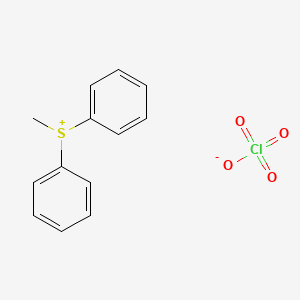
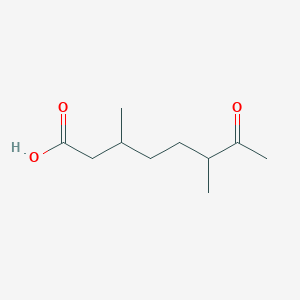
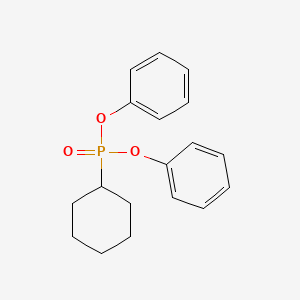
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


